Cas no 124427-65-2 (4-Quinazolinamine,N-[2-(3-phenoxyphenyl)ethyl]-)

4-Quinazolinamine,N-[2-(3-phenoxyphenyl)ethyl]- structure
124427-65-2 structure
Product Name:4-Quinazolinamine,N-[2-(3-phenoxyphenyl)ethyl]-
CAS No:124427-65-2
MF:C22H19N3O
MW:341.405764818192
CID:222516
PubChem ID:164157
Update Time:2025-04-19

4-Quinazolinamine,N-[2-(3-phenoxyphenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine,N-[2-(3-phenoxyphenyl)ethyl]-
    • N-[2-(3-phenoxyphenyl)ethyl]quinazolin-4-amine
    • 4-Quinazolinamine, N-(2-(3-pheoxyphenyl)ethyl)-
    • 4-Quinazolinamine, N-(2-(3-phenoxyphenyl)ethyl)-
    • N-(2-(3-Pheoxyphenyl)ethyl)-4-quinazolinamine
    • 4-Quinazolinamine, N-[2-(3-phenoxyphenyl)ethyl]-
    • DTXSID5073822
    • SCHEMBL8548572
    • 124427-65-2
    • Inchi: 1S/C22H19N3O/c1-2-8-18(9-3-1)26-19-10-6-7-17(15-19)13-14-23-22-20-11-4-5-12-21(20)24-16-25-22/h1-12,15-16H,13-14H2,(H,23,24,25)
    • InChI Key: CMVUZTOUJSFFNK-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC(=C1)CCNC1C2C=CC=CC=2N=CN=1

Computed Properties

  • Exact Mass: 341.15297
  • Monoisotopic Mass: 341.152812
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 47

Experimental Properties

  • Density: 1.231
  • Boiling Point: 548.5°C at 760 mmHg
  • Flash Point: 285.5°C
  • Refractive Index: 1.685
  • PSA: 47.04
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